Rauvoyunine A
Overview
Description
Scientific Research Applications
Rauvoyunine A has been evaluated for its cytotoxicity against various human tumor cell lines . This makes it a compound of interest in cancer research. Additionally, its unique structure and biological activity make it a valuable subject for studies in natural product chemistry and pharmacology.
Safety and Hazards
Mechanism of Action
Rauvoyunine A is a rare tetracyclic macroline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . Despite its rarity, this compound has attracted significant interest due to its potential therapeutic properties. This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Chemical Reactions Analysis
Rauvoyunine A, like other indole alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or other reactive sites on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Rauvoyunine A is structurally similar to other indole alkaloids such as rauvoyunine B and rauvoyunine C . These compounds share a common indole skeleton but differ in their specific substituents and stereochemistry. The uniqueness of this compound lies in its tetracyclic macroline-type structure, which distinguishes it from other indole alkaloids.
Similar Compounds
- Rauvoyunine B
- Rauvoyunine C
- Alstonine
- Nortetraphyllicine
- Peraksine
- Sarpagine
- 3-Hydroxysarpagine
- Dihydroperaksine
- 10-Hydroxydihydroperaksine
- Raucaffricine
These compounds, like this compound, are derived from the Rauvolfia genus and exhibit a range of biological activities.
Properties
IUPAC Name |
(1R)-14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-12(10-24)14-8-20-21-16(9-19(22(20)2)17(14)11-25)15-7-13(26)5-6-18(15)23(21)3/h4-7,14,17,19-20,24-26H,8-11H2,1-3H3/t14?,17?,19?,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBAGBLECQLMD-VOFIEHIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C(CO)C1C[C@@H]2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering new indole alkaloids like Rauvoyunine A from the Rauvolfia yunnanensis plant?
A: The Rauvolfia genus is well-known for producing a variety of biologically active indole alkaloids with medicinal properties. [] The discovery of three new indole alkaloids, including this compound, from Rauvolfia yunnanensis is significant for several reasons:
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